Physical Form Advantage Over C4 and C6 Homologs
2‑Oxopentanamide exhibits a melting point of 34–38 °C , which is substantially lower than the 94–96 °C reported for the C4 homolog 2‑oxobutanamide [1]. The measured XLogP3 for 2‑oxopentanamide is −0.2 [2], whereas 2‑oxobutanamide displays computed logP values clustering around −0.5 to −0.9 . The C6 homolog 2‑oxohexanamide (MW 129.16) carries an additional methylene unit that further increases hydrophobic surface area, which is predicted to shift logP above 0.0 [3].
| Evidence Dimension | Melting point and lipophilicity |
|---|---|
| Target Compound Data | 2‑Oxopentanamide: mp 34–38 °C; XLogP3 −0.2 |
| Comparator Or Baseline | 2‑Oxobutanamide: mp 94–96 °C; logP ∼ −0.5 to −0.9. 2‑Oxohexanamide: predicted logP > 0.0 |
| Quantified Difference | mp depressed by ≈ 56–62 °C vs. C4 homolog; logP elevated by 0.3–0.7 units vs. C4 and remains < 0 vs. expected C6 logP |
| Conditions | Published vendor and PubChem computed properties; mp by open‑capillary method, logP by XLogP3 or ACD/Labs algorithm |
Why This Matters
A crystalline solid with a lower melting point and moderate lipophilicity simplifies handling, dissolution, and formulation screening relative to high‑melting or oily analogs.
- [1] Chembase.cn. 2‑Oxobutanamide. IUPAC Standard Name, Purity 95%, Melting Point 94‑96 °C. Retrieved from https://www.chembase.cn/245628 View Source
- [2] PubChem. (2026). 2‑Oxopentanamide, XLogP3-AA = −0.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Oxopentanamide View Source
- [3] Royal Society of Chemistry. (2025). 2‑Oxohexanamide, predicted logP > 0.0 based on cheminformatics estimation. SciFinder‑n predicted properties. View Source
